molecular formula C11H15NO B2638468 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 46180-98-7

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Numéro de catalogue: B2638468
Numéro CAS: 46180-98-7
Poids moléculaire: 177.247
Clé InChI: ISVWMDYPHDMFME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” is a chemical compound . It is a derivative of benzazepine , which is a class of compounds that have been studied for their potential therapeutic effects .


Synthesis Analysis

The synthesis of benzazepine derivatives, including “this compound”, involves complex chemical reactions . For example, one study reported the use of I2-promoted intramolecular oxidative cyclization of butenyl anilines as a route to benzazepines . Another study synthesized a series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives and screened them for anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the benzazepine class of compounds . The compound has a molecular weight of 213.71 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . For example, the introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety enhanced its oral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 235-240 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Utilization

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine and its derivatives are primarily used in chemical synthesis. For instance, Booker-Milburn et al. (1997) described the synthesis of various N-substituted and N,N-disubstituted compounds from 4-amino-2,3,4,5-tetrahydro-7-methoxy-1-(p-tolylsulfonyl)-1H-1-benzazepine, highlighting its utility in creating a range of chemical structures (Booker‐Milburn et al., 1997).

Novel Synthesis Approaches

Innovative methods for synthesizing aromatic methoxy and methylenedioxy substituted derivatives of this compound have been developed, as discussed by Pecherer et al. (1972). These methods have expanded the range of derivatives and potentially broadened the compound's application in medicinal chemistry (Pecherer, Sunbury, & Brossi, 1972).

Pharmacological Potential

Some derivatives of this compound have shown pharmacological promise. For example, Howard (2005) reported on derivatives displaying dopamine and serotonin antagonist activities, suggesting potential applications in treating schizophrenia and other CNS disorders (Howard, 2005).

Development of Antagonists

Tewes et al. (2010) explored the development of NR2B-selective NMDA receptor antagonists from 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols. Their work illustrates the compound's relevance in creating new therapeutic agents for neurological conditions (Tewes et al., 2010).

Orientations Futures

The future directions for the study of “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” could include further exploration of its potential therapeutic effects, such as its potential use as a PET imaging agent for the GluN2B subunits of the NMDAR . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis .

Propriétés

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVWMDYPHDMFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46180-98-7
Record name 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methoxytetralone (6.86 g, 39 mmol), hydroxylamine hydrochloride (8.15 g, 117 mmol) and sodium acetate trihydrate (25 g, 184 mmol) were stirred at reflux in a mixture of ethanol (200 ml) and water (50 ml) for 45 min, concentrated in vacuo, and diluted with water (200 ml). The white solid (6-methoxytetralone oxide, 7.44 g) was collected and dried. A portion of this (6.31 g, 33 mmol) was stirred in dry THF (150 ml) under argon as lithium aluminium hydride (1.80 g, 47 mmol) was added portionwise. This mixture was stirred at reflux for 3 h, cooled, and treated successively with water (1.5 ml), 10% NaOH (1.5 ml) and water (4.5 ml). The solids were filtered off, and the filtrate was evaporated to give an amber oil. This was chromatographed on silica, eluting with ethyl acetate, giving the title compound (2.96 g, 50%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
50%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.